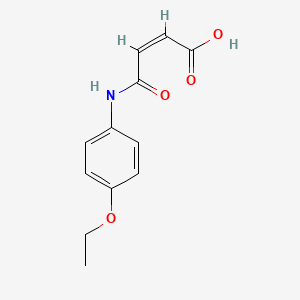

N-(4-Ethoxyphenyl)maleamic acid

Description

Significance within Organic Synthesis and Materials Science

The primary significance of N-(4-Ethoxyphenyl)maleamic acid and its N-aryl counterparts lies in their role as precursors to N-aryl maleimides. mdpi.com These maleimides are highly valuable building blocks in both organic synthesis and materials science.

In organic synthesis , N-aryl maleimides are known as potent dienophiles in the Diels-Alder reaction, a powerful tool for forming six-membered rings. orgsyn.orgwikipedia.org This reactivity allows for the construction of complex cyclic adducts that can be precursors to pharmaceuticals and pesticides. wikipedia.org The reaction of maleic anhydride (B1165640) with butadiene, for which Otto Diels and Kurt Alder received the Nobel Prize in 1950, highlights the fundamental importance of this class of reactions. wikipedia.org

In materials science , N-aryl maleimides are used in the production of high-performance polymers, particularly polyimides. researchgate.net These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The bismaleimides, derived from diamines, are key monomers for creating cross-linked thermosetting resins used in advanced composites for the aerospace and electronics industries. researchgate.net Furthermore, maleimides are crucial reagents in bioconjugation chemistry . Their ability to react selectively with thiol groups (present in cysteine residues of proteins) makes them ideal for linking biomolecules to probes, drugs, or surfaces. mdpi.com N-aryl maleimides have been shown to react approximately 2.5 times faster with thiol substrates compared to their N-alkyl counterparts, a desirable feature for time-sensitive applications like PET imaging and radiolabelling. mdpi.com

Historical Context of Maleamic Acid Research

The study of maleamic acids is intrinsically linked to the chemistry of maleic acid and its anhydride. The term "malic acid" was derived from the Latin word for apple, mālum, after its isolation from apple juice by Carl Wilhelm Scheele in 1785. researchgate.net Later, in 1834, French chemist Théophile-Jules Pelouze derived "acide maléique" (maleic acid) by distilling malic acid. researchgate.net

The formation of maleamic acids from the reaction of maleic anhydride with amines has been a known reaction for many decades. wikipedia.orgwikipedia.org Early research focused on the fundamental reactivity and synthesis of these compounds. A significant development was the establishment of efficient methods for the cyclization of N-aryl maleamic acids (often called maleanilic acids) to N-aryl maleimides. A U.S. patent granted in 1948 described a process for preparing N-arylmaleimides by treating the corresponding N-arylmaleamic acid with acetic anhydride and sodium acetate (B1210297), a method that remains widely used. orgsyn.orggoogle.com This procedure was noted for being more effective than previous methods that relied on high-temperature pyrolysis, which often led to undesirable polymerization. google.com

The historical importance is further underscored by its inclusion in "Organic Syntheses," a publication series renowned for providing reliable and detailed procedures for the preparation of organic compounds. The synthesis of N-phenylmaleimide from maleanilic acid is a classic example documented in this series. orgsyn.org

Scope of Current Academic Investigations

Contemporary research on this compound and related N-aryl maleamic acids continues to explore their synthesis, properties, and applications, primarily through their conversion to maleimides. Key areas of investigation include:

Advanced Synthesis and Cyclization Methods: Researchers are developing more efficient and environmentally friendly ("green") methods for synthesizing N-aryl maleimides from their maleamic acid precursors. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times. tandfonline.com For example, the cyclization of N-(4-chloro)maleanilic acid saw a 99% reduction in reaction time with microwave heating compared to conventional methods. tandfonline.com

Bioconjugation and Medicinal Chemistry: A major focus is on the stability and reactivity of N-aryl maleimides for bioconjugation. Studies investigate the kinetics of their reaction with thiols and their stability against hydrolysis, which are critical factors for their use in creating antibody-drug conjugates or PET imaging agents. mdpi.com The electron-withdrawing or donating nature of the substituent on the aryl ring influences the reactivity and stability of the maleimide (B117702), making compounds like N-(4-Ethoxyphenyl)maleimide subjects of interest. mdpi.com Furthermore, N-arylmaleimide scaffolds are being explored for the development of new anticancer, antifungal, and antibacterial agents. rsc.org

Polymer and Materials Science: N-aryl maleamic acids are intermediates in the synthesis of monomers for high-performance polymers. Research involves creating novel bismaleimides from these acids to produce thermosetting resins with tailored properties for specific applications, such as toughened composites and materials for microelectronics. researchgate.net

Structural and Mechanistic Studies: Detailed structural analyses, such as single-crystal X-ray diffraction, are performed on N-aryl maleamic acids to understand their molecular conformation, planarity, and hydrogen bonding patterns. nih.govnih.govresearchgate.net These studies provide fundamental insights into the molecule's structure, which influences its subsequent reactivity during cyclization. For instance, studies on N-(4-methoxyphenyl)maleamic acid revealed an almost planar molecular structure stabilized by an intramolecular hydrogen bond. nih.govnih.gov

Research Findings: Synthesis and Cyclization

The synthesis of N-aryl maleamic acids is typically a high-yield reaction. The subsequent cyclization to the corresponding maleimide is a critical step for most applications.

| Starting Aniline (B41778) | Maleamic Acid Intermediate | Yield of Maleamic Acid (%) | Maleimide Product | Yield of Maleimide (%) | Reference |

|---|---|---|---|---|---|

| Aniline | N-Phenylmaleamic acid (Maleanilic acid) | 97–98 | N-Phenylmaleimide | 75–80 | orgsyn.org |

| Various Anilines | N-Aryl maleamic acids | 87–95 | N-Aryl maleimides | 79–93 | mdpi.com |

| 4-Chloroaniline | N-(4-Chloro)maleanilic acid | - | N-(4-Chlorophenyl)maleimide | 73 (Microwave) | tandfonline.com |

This interactive table summarizes typical yields reported in the literature for the two-step synthesis of N-aryl maleimides from anilines, proceeding through an N-aryl maleamic acid intermediate.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-ethoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTIUWRMRAZPEN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108087-84-9 | |

| Record name | 4'-ETHOXYMALEANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Preparation of N-(4-Ethoxyphenyl)maleamic Acid

The preparation of this compound primarily involves the reaction between maleic anhydride (B1165640) and 4-ethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline (B41778) derivative attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.

Conventional methods for the synthesis of this compound and its analogs have been well-established, providing reliable and straightforward pathways to the desired product.

The most common and direct method for the synthesis of N-aryl maleamic acids is the amidation of maleic anhydride with a corresponding aniline derivative. wikipedia.org In the case of this compound, this involves the reaction of maleic anhydride with 4-ethoxyaniline.

The reaction is typically carried out by dissolving maleic anhydride in a suitable solvent and then adding a solution of 4-ethoxyaniline. The nucleophilic nitrogen atom of the 4-ethoxyaniline attacks one of the electrophilic carbonyl carbons of the maleic anhydride. This is followed by the opening of the anhydride ring to form the amic acid. The general reaction scheme is as follows:

Maleic Anhydride + 4-Ethoxyaniline → this compound

This method is widely applicable to a variety of substituted anilines, allowing for the synthesis of a diverse library of N-aryl maleamic acids. For instance, a similar procedure is used for the synthesis of N-(4-methoxyphenyl)maleamic acid, where 4-methoxyaniline is used instead of 4-ethoxyaniline. nih.gov The resulting product is typically a solid that can be isolated by filtration.

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.

Solvent Systems: A variety of solvents have been employed for the synthesis of N-aryl maleamic acids. The choice of solvent can influence the solubility of the reactants and products, as well as the reaction rate. Common solvents include:

Toluene: Used in the synthesis of N-(4-methoxyphenyl)maleamic acid, where solutions of maleic anhydride and the aniline derivative are mixed. nih.gov

Ethyl Ether: Employed for the preparation of N-phenylmaleanilic acid, where the product precipitates from the reaction mixture. orgsyn.org

Dimethylformamide (DMF): Utilized in the synthesis of N-(4-nitrophenyl)maleamic acid. ijert.orgnih.gov

Acetic Acid: Can be used as a solvent, particularly in syntheses that are heated to reflux. mdpi.com

Reaction Temperature and Time: The reaction is often conducted at room temperature, with stirring for a period ranging from 30 minutes to several hours to ensure completion. nih.govijert.org In some cases, the reaction mixture is heated to increase the rate of reaction. For example, some syntheses involving maleic anhydride and anilines are carried out at reflux temperatures. mdpi.com

The optimization of these conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions.

Table 1: Comparison of Conventional Synthetic Conditions for N-Aryl Maleamic Acids

| N-Aryl Maleamic Acid | Aniline Derivative | Solvent | Temperature | Reaction Time | Yield (%) |

| N-(4-Methoxyphenyl)maleamic acid | 4-Methoxyaniline | Toluene | Room Temperature | 1 hour | Not specified |

| N-Phenylmaleanilic acid | Aniline | Ethyl Ether | Room Temperature | 1 hour | 97-98 |

| N-(4-Nitrophenyl)maleamic acid | 4-Nitroaniline | DMF | 25°C | 3 hours | 70 |

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced synthetic approaches for the preparation of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicaljournals.com The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and other molecules of pharmaceutical interest. jyoungpharm.org

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided information, the general principles of MAOS are applicable. The reaction would likely involve mixing maleic anhydride and 4-ethoxyaniline in a suitable solvent (or under solvent-free conditions) in a microwave reactor. The reaction mixture would then be irradiated with microwaves at a controlled temperature and pressure for a short period. This method has the potential to dramatically reduce the synthesis time from hours to minutes. chemicaljournals.com For instance, the synthesis of other compounds under microwave irradiation has shown rate accelerations of several hundred-fold. chemicaljournals.com

Table 2: Potential Advantages of Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct interaction with molecules |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Yield | Variable | Often higher |

| Side Reactions | More likely | Often reduced |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

One key aspect of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. Solvent-free reactions, also known as solid-state reactions, can reduce waste and the environmental impact associated with solvent use. For example, a solvent-free synthesis of N-(4-chloro)maleanilic acid has been developed by melting maleic anhydride and grinding it with 4-chloroaniline. tandfonline.com This approach could potentially be adapted for the synthesis of this compound.

Another green chemistry principle is the design for energy efficiency. researchgate.net As discussed previously, microwave-assisted synthesis is a more energy-efficient method compared to conventional heating. chemicaljournals.com By reducing reaction times, microwave synthesis consumes less energy.

Advanced Synthetic Approaches

Derivatization and Reaction Pathways

The primary reaction pathway for this compound is its conversion into N-(4-Ethoxyphenyl)maleimide, a compound with significant applications as a building block in organic synthesis and polymer chemistry. rsc.org This transformation is predominantly achieved through cyclodehydration, a process involving the removal of a water molecule to form the cyclic imide structure.

Cyclodehydration to N-(4-Ethoxyphenyl)maleimide

Cyclodehydration is the most common and effective method for synthesizing N-arylmaleimides from their corresponding N-arylmaleamic acids. researchgate.net This intramolecular condensation reaction can be induced thermally or, more commonly, through the use of chemical dehydrating agents and catalysts.

The cyclization of this compound to its imide derivative is facilitated by a variety of dehydrating agents and catalytic systems. The most widely employed method involves the use of acetic anhydride in the presence of a catalyst. rsc.orgimpactfactor.org Anhydrous sodium acetate (B1210297) is a frequently used catalyst in this system, effectively promoting the dehydration process. rsc.orgimpactfactor.orgorgsyn.org The reaction is typically performed by heating the maleamic acid with acetic anhydride and sodium acetate. rsc.org

Other reagents have also been reported for the cyclodehydration of N-substituted maleamic acids, indicating potential applicability to this compound. These include phosphorus pentoxide (P₂O₅) and concentrated sulfuric acid, which are powerful dehydrating agents. nih.govijert.org Lewis acids and other catalytic systems, such as betaine in combination with organic or inorganic acids, have also been developed for the thermal cyclization of maleamic acids. google.comgoogle.com The choice of reagent can influence reaction conditions, yield, and the potential formation of byproducts. researchgate.net

| Dehydrating Agent | Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | Anhydrous Sodium Acetate | Heating at 60-100°C | rsc.orgimpactfactor.org |

| Acetic Anhydride | Fused Potassium Acetate | Heating | orgsyn.org |

| - (Thermal Cyclization) | Betaine / Phosphoric Acid | Heating at 100-180°C in an organic solvent | google.com |

| Phosphorus Pentoxide (P₂O₅) | Conc. Sulfuric Acid (H₂SO₄) | Heating at 65°C | ijert.org |

| Hexamethyldisilazane (B44280) (HMDS) | Lewis Acid (optional) | Benzene (B151609) or Benzene/DMF mixture | google.com |

The imidization of polyamic acids, a process closely related to the cyclization of this compound, has been the subject of kinetic studies. Thermal imidization often proceeds in two stages: an initial, rapid cyclization followed by a slower process at higher degrees of conversion. researchgate.netsci-hub.se This two-step kinetic behavior is attributed to changes in chain conformation and mobility as the reaction progresses. researchgate.net

For the dehydration of N-phenylmaleamic acid using acetic anhydride and sodium acetate, the reaction was found to follow second-order kinetics. researchgate.net Mechanistically, the cyclization is understood to proceed via an intramolecular nucleophilic substitution. The nitrogen atom of the amide attacks the carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable five-membered imide ring. The catalyst, such as acetate, facilitates the process, and the dehydrating agent, like acetic anhydride, removes the water formed, driving the equilibrium towards the product. researchgate.net The entire process is a type of acylation reaction. rsc.org

| Process | System | Kinetic Order | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Chemical Dehydration | N-phenylmaleamic acid with Ac₂O/NaOAc | Second-order | 1.26 kcal/mol | researchgate.net |

| Low-Temperature Imidization (Rapid Step) | Polyamic Acid | - | 4.3 kJ/mol | sci-hub.se |

| Low-Temperature Imidization (Slow Step) | Polyamic Acid | - | 4.8 kJ/mol | sci-hub.se |

During the cyclodehydration of N-substituted maleamic acids, the formation of a constitutional isomer, N-substituted isomaleimide, can occur as a significant byproduct alongside the desired maleimide (B117702). researchgate.net The formation of the isomaleimide proceeds through an alternative cyclization pathway where the oxygen atom of the carboxylic acid acts as the nucleophile, attacking the amide carbonyl carbon. researchgate.netresearchgate.net

The ratio of maleimide to isomaleimide formation is dependent on the reaction conditions and the specific dehydrating agent used. researchgate.net For instance, reagents like trifluoroacetic anhydride or dicyclohexylcarbodiimide can favor the formation of the isomaleimide. researchgate.net The isomaleimide is generally considered the kinetically favored product, while the maleimide is the thermodynamically more stable product. researchgate.net

Isomaleimides can undergo rearrangement to the more stable maleimide form. researchgate.net This isomerization can be catalyzed by bases, such as sodium acetate or triethylammonium acetate. researchgate.net The mechanism of this rearrangement is a key factor in synthetic strategies, as reaction conditions can be tuned to either isolate the isomaleimide or promote its conversion to the final maleimide product. researchgate.netresearchgate.net

Redox Transformations

While cyclodehydration is the principal transformation, the broader category of redox reactions is also considered.

The direct conversion of this compound to N-(4-Ethoxyphenyl)maleimide is overwhelmingly classified as a cyclodehydration or condensation reaction, not a direct oxidation. researchgate.netgoogle.com An oxidation reaction involves a change in the oxidation state of the atoms, which is not the primary event during the ring-closure of the maleamic acid. However, in a broader context, oxidative cyclization methods have been developed for synthesizing related heterocyclic compounds like 3,4-diarylsubstituted maleimides from phenacyl amides, utilizing reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under an oxygen atmosphere. researchgate.net Such methods, however, represent a different mechanistic pathway and substrate class and are not the standard route for the synthesis of simple N-arylmaleimides from maleamic acids. For this compound, the established and efficient pathway to the corresponding maleimide remains chemical or thermal cyclodehydration. rsc.org

Reduction Reactions to Maleic Acid Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis and reactivity of this compound. The formation of the maleamic acid itself is the result of a nucleophilic acyl substitution reaction. In this synthesis, the primary amine group of 4-ethoxyaniline acts as a nucleophile, attacking a carbonyl carbon of maleic anhydride. This is followed by the opening of the anhydride ring to form the amic acid. core.ac.uknih.gov

The carbon-carbon double bond in the maleamic acid moiety is electron-deficient due to the conjugation with two carbonyl groups. This makes it susceptible to nucleophilic attack through a Michael-type addition. While specific examples involving this compound are not detailed in the literature, this class of compounds can react with various nucleophiles such as amines, thiols, or other carbanions at the β-carbon position relative to the carbonyl groups.

Polymerization and Oligomerization Reactions

This compound is not typically polymerized directly. Instead, it serves as a precursor to the corresponding maleimide monomer, N-(4-Ethoxyphenyl)maleimide. This conversion is a critical prerequisite for polymerization and is achieved through a cyclodehydration reaction. This process involves heating the maleamic acid, often in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, or with a combination of P2O5 and H2SO4, to eliminate water and form the five-membered imide ring. tandfonline.com Once formed, the N-(4-Ethoxyphenyl)maleimide monomer can undergo various polymerization reactions.

N-substituted maleimides are known for their ability to undergo free-radical polymerization to produce polymers with high thermal stability. uq.edu.auzenodo.org The polymerization of N-(4-Ethoxyphenyl)maleimide can be initiated using thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). humanjournals.comhumanjournals.com

Homopolymerization: The homopolymer of N-(4-Ethoxyphenyl)maleimide, poly[N-(4-Ethoxyphenyl)maleimide], is synthesized by heating the monomer in a solvent with a free-radical initiator. For the analogous N-(4-methoxyphenyl)maleimide, polymerization with AIBN in THF at 60°C for 24 hours yielded a product of 52.43%. humanjournals.com

Table 1: Representative Homopolymerization Conditions for N-Aryl Maleimide Derivatives

| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)maleimide | AIBN | THF | 60 | 24 | 52.43 humanjournals.com |

Copolymerization: N-(4-Ethoxyphenyl)maleimide can be copolymerized with various vinyl monomers, such as styrenes and acrylates, to tailor the properties of the final material. humanjournals.com The presence of the bulky, rigid maleimide ring in the polymer backbone generally enhances the thermal stability of the resulting copolymer. For instance, studies on the copolymerization of N-(4-methoxyphenyl)maleimide with monomers like methyl acrylate and ethyl acrylate have been reported. humanjournals.comhumanjournals.com These reactions are also typically carried out under free-radical conditions. The reactivity ratios of the comonomers, which describe their relative tendencies to react with the growing polymer chain, can be determined using methods like the Finemann-Ross method. uctm.edu

Table 2: Copolymerization of N-(4-Methoxyphenyl)maleimide with Acrylate Monomers

| Comonomer | Initiator | Solvent | Temperature (°C) |

|---|---|---|---|

| Ethyl Acrylate | AIBN | THF | 60 humanjournals.com |

The resulting homopolymers and copolymers are typically soluble in polar aprotic solvents like THF, DMF, and dimethyl sulfoxide (DMSO).

The term Polymaleimide directly refers to the homopolymers of maleimide derivatives discussed in the section above, characterized by a polymer backbone formed through the polymerization of the vinyl group of the maleimide ring.

Polyimides , in contrast, are a distinct class of polymers typically characterized by an imide functionality as part of the main polymer chain. The most common route for synthesizing aromatic polyimides is a two-step process. vt.edu This process involves:

Reacting a dianhydride with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edunasa.gov

Converting the poly(amic acid) to the final polyimide through thermal or chemical cyclodehydration. core.ac.ukoatext.com

In this context, this compound, being a mono-amic acid, would not form a high-molecular-weight polyimide on its own. Instead, it serves as a model compound for studying the imidization reaction. Theoretically, its derivative, N-(4-Ethoxyphenyl)maleimide, could be incorporated into more complex polymer structures. For example, bismaleimides (molecules with two maleimide groups) are key monomers that polymerize via thermal or Michael addition reactions to form cross-linked, high-performance polyimide resins.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-ethoxyaniline |

| Maleic anhydride |

| N-(4-Ethoxyphenyl)succinamic acid |

| N-(4-Ethoxyphenyl)maleimide |

| Acetic anhydride |

| Sodium acetate |

| 2,2'-azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide (BPO) |

| Tetrahydrofuran (THF) |

| N,N-dimethylformamide (DMF) |

| poly[N-(4-Ethoxyphenyl)maleimide] |

| N-(4-methoxyphenyl)maleimide |

| N-(4-Methyl-phenyl)maleimide |

| Methyl acrylate |

| Ethyl acrylate |

| Dimethyl sulfoxide (DMSO) |

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule.

Specific experimental IR spectral data for N-(4-Ethoxyphenyl)maleamic acid is not readily found in the reviewed literature. However, based on its chemical structure, a theoretical spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. While the purity of related compounds like N-(4-methoxyphenyl)maleamic acid has been confirmed using IR spectroscopy, the actual spectral data has not been published. ijert.org

A hypothetical analysis would anticipate the following key vibrational modes:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Amide) | 3400-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic -CH₂-, -CH₃) | 2980-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=O (Amide I band) | 1680-1630 | Stretching |

| C=C (Aromatic) | 1600, 1475 | Stretching |

| C-N (Amide) | 1400-1200 | Stretching |

| C-O (Ether) | 1275-1200 (Aryl-Alkyl) | Asymmetric Stretching |

| C-O (Ether) | 1075-1020 (Aryl-Alkyl) | Symmetric Stretching |

This table is predictive and not based on experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

No experimental ¹H NMR spectra for this compound were identified in the search results. For comparison, related structures such as N-(4-Nitrophenyl) maleamic acid show olefinic protons and aromatic protons in distinct regions of the spectrum. nih.gov A hypothetical ¹H NMR spectrum of this compound would feature signals corresponding to the ethoxy group (a triplet and a quartet), the protons on the p-disubstituted benzene (B151609) ring (a pair of doublets), the olefinic protons of the maleamic acid backbone, and the amide and carboxylic acid protons.

Similarly, no experimental ¹³C NMR data for this compound could be located. A predicted spectrum would show distinct signals for the two carbonyl carbons (amide and carboxylic acid), the carbons of the aromatic ring, the olefinic carbons, and the two carbons of the ethoxy group.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While PubChem lists a GC-MS data source for the related N-(4-methoxyphenyl)maleamic acid, the actual mass spectrum is not provided. researchgate.net For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight (235.24 g/mol ) and fragmentation patterns related to the loss of moieties such as the ethoxy group, the carboxylic acid group, and cleavage of the amide bond.

X-ray Crystallography and Solid-State Structural Analysis

There is no published crystal structure for this compound in the reviewed scientific literature. Detailed crystallographic studies have been performed on analogous compounds, such as N-(4-methoxyphenyl)maleamic acid and N-(4-acetylphenyl)maleamic acid. ijert.org These studies reveal that the molecules are often nearly planar, stabilized by intramolecular hydrogen bonds between the carboxylic acid and the amide oxygen. ijert.org The crystal packing is typically dominated by intermolecular hydrogen bonds, forming chains or more complex supramolecular structures. ijert.org Without experimental data for the title compound, its specific solid-state structure, including unit cell dimensions and intermolecular interactions, remains undetermined.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystalline state is dictated by a complex network of non-covalent interactions, which collectively define the supramolecular structure.

Intermolecularly, the molecules are linked by N—H⋯O hydrogen bonds, where the amide hydrogen acts as a donor to a carboxylic oxygen of an adjacent molecule. nih.govresearchgate.net This interaction connects the molecules into zigzag chains extending through the crystal lattice. nih.gov In addition to these primary interactions, weaker intermolecular C—H⋯O hydrogen bonds further stabilize the crystal structure. nih.gov The interplay of these hydrogen bonds results in well-defined supramolecular synthons that are common in the crystal structures of related amides and carboxylic acids. researchgate.netnih.gov

Table 1: Representative Hydrogen Bond Geometry in N-(4-Methoxyphenyl)maleamic acid Data adapted from crystallographic studies of the methoxy (B1213986) analog and serves as a model for the ethoxy compound.

| Donor-H···Acceptor | Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | Intramolecular | 0.92 | 1.55 | 2.44 | 162 |

| N-H···O | Intermolecular | 0.86 | 2.05 | 2.90 | 170 |

| C-H···O | Intermolecular | 0.93 | 2.51 | 3.38 | 156 |

The crystal structure of N-(4-Methoxyphenyl)maleamic acid reveals that the molecules are nearly planar. nih.govnih.gov This planarity is a consequence of the extensive π-conjugation across the molecule and the constraints imposed by the intramolecular hydrogen bond. The asymmetric unit in the reported structure contains two unique molecules, both of which are almost planar, with root-mean-square (r.m.s.) deviations of 0.047 Å and 0.059 Å. nih.govnih.gov

The relative orientation of the phenyl ring and the maleamic acid side chain is defined by the dihedral angle between their respective planes. In the two independent molecules of the methoxy analog, these dihedral angles are small, measured at 3.43 (5)° and 5.79 (3)°, respectively. nih.govnih.gov These small angles indicate that the phenyl ring and the maleamic acid moiety are nearly coplanar, which facilitates the formation of an extended conjugated system and influences the crystal packing.

Table 2: Key Dihedral Angles in N-(4-Methoxyphenyl)maleamic acid Data from the two independent molecules in the asymmetric unit of the methoxy analog.

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral Angle (Phenyl Ring vs. Maleamic Acid Plane) | 3.43 (5)° | 5.79 (3)° |

| R.M.S. Deviation from Planarity | 0.047 Å | 0.059 Å |

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. nih.govnih.gov

Conformational Analysis within Crystal Structures

The conformation of the maleamic acid side chain is a key structural feature. In the crystal structure of N-(4-Methoxyphenyl)maleamic acid, the conformations of the N—H and the adjacent C=O bond in the amide segment are anti to each other. nih.gov In the side chain, the amide C=O bond is anti to the adjacent C—H bond, while the carboxyl C=O bond is syn to its adjacent C—H bond. nih.gov A notable feature is the rare anti conformation of the C=O and O—H bonds of the carboxylic acid group itself. nih.gov This specific arrangement is stabilized by the network of intra- and intermolecular hydrogen bonds discussed previously.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction between 4-ethoxyaniline and maleic anhydride (B1165640) to form this compound. researchgate.net The reaction can be monitored by spotting the reaction mixture on a TLC plate, typically silica (B1680970) gel, and eluting with an appropriate solvent system. researchgate.netrsc.org

A common mobile phase for related N-arylmaleamic acid syntheses is a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net Since this compound is acidic, adding a small amount of acetic acid to the eluent can improve spot shape and resolution. aga-analytical.com.pl The starting materials (4-ethoxyaniline, maleic anhydride) and the product will have different retention factors (Rf values). The consumption of the reactants and the appearance of the product spot can be visualized under UV light (254 nm), where the aromatic compound will quench the fluorescence of the indicator on the TLC plate, appearing as a dark spot. researchgate.netrsc.orgchemcoplus.co.jp Purity can be assessed by the presence of a single spot for the final, purified product.

Table 3: Example TLC Profile for Reaction Monitoring Illustrative data based on typical behavior for this class of reaction.

| Compound | Expected Rf Value (Approx.) | Visualization |

| 4-Ethoxyaniline (Reactant) | Higher Rf | UV (254 nm) |

| This compound (Product) | Lower Rf | UV (254 nm) |

| Maleic Anhydride (Reactant) | Variable, may be difficult to see | Staining/UV |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For a newly synthesized compound such as this compound, this method is crucial for verifying its empirical and molecular formula, thereby confirming the purity and identity of the substance. The analysis measures the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula of this compound has been established as C₁₂H₁₃NO₄. Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the found and calculated percentages provides strong evidence for the successful synthesis of the target compound and its purity.

The theoretical percentages are derived from the molecular weight of the compound and the atomic weights of its constituent elements. The molecular weight of this compound is 235.24 g/mol .

The calculation for the theoretical elemental composition is as follows:

Carbon (C): (12 * 12.011 g/mol ) / 235.24 g/mol * 100%

Hydrogen (H): (13 * 1.008 g/mol ) / 235.24 g/mol * 100%

Nitrogen (N): (1 * 14.007 g/mol ) / 235.24 g/mol * 100%

Oxygen (O): (4 * 15.999 g/mol ) / 235.24 g/mol * 100%

In research findings, the experimentally determined values from an elemental analyzer are reported and compared with these theoretical values. For related N-substituted maleamic acids, elemental analysis is a standard characterization technique reported in scientific literature to confirm the compound's structure and purity. While specific experimental data for this compound is not detailed in the readily available literature, the expected results would fall within a narrow margin of error (typically ±0.4%) of the calculated values.

Below is a data table summarizing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 61.27 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.57 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.95 |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.20 |

| Total | 235.239 | 100.00 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including the energetics of reaction pathways, the structures of transient species like transition states, and the role of solvents in modifying reaction outcomes.

The cyclodehydration of N-substituted maleamic acids is a key reaction that can lead to the formation of either maleimides or isomaleimides. researchgate.net Computational studies, often employing methods like density functional theory (DFT), have been used to explore the mechanisms of this transformation. researchgate.net

Studies on related N-substituted maleamic acids, such as N-phenylmaleamic acid, reveal that the reaction, particularly when using a dehydrating agent like acetic anhydride (B1165640), typically proceeds through a two-stage mechanism. researchgate.net The initial step involves the formation of a mixed anhydride intermediate. researchgate.net The subsequent ring-closure step can then proceed via two distinct pathways, leading to the kinetically favored isomaleimide or the thermodynamically more stable maleimide (B117702). researchgate.net

The specific substituent on the nitrogen atom can influence the favorability of these pathways. For instance, with an N-phenyl substituent, isomaleimide formation is kinetically preferred. researchgate.net In contrast, for an N-butyl substituent, the formation of the maleimide is favored both kinetically and thermodynamically. researchgate.net The activation energies for the ring-closure reaction of N-phenylmaleamic acid have been determined experimentally. researchgate.net

Table 1: Experimental Activation Energies for Ring-Closure Reactions

| Compound | Activation Energy (cal/g mol) |

|---|---|

| N-phenylmaleamic acid | 1.26 x 10⁴ researchgate.net |

This table presents experimentally determined activation energies for the ring-closure reaction of N-phenylmaleamic acid and a related polymer, providing insight into the energy barriers of the cyclodehydration process.

Theoretical calculations support the experimental findings, identifying the optimized geometries of the cyclic transition states for each reaction pathway. researchgate.net These computational models are crucial for understanding the substituent effects that govern the reaction's outcome. researchgate.net

The solvent environment can significantly impact the kinetics and thermodynamics of the cyclodehydration reaction. researchgate.net Computational models that incorporate solvent effects, such as the polarizable continuum model (PCM), have shown that the reaction barriers for intramolecular reactions are often substantially lower in solution compared to the gas phase. researchgate.netresearchgate.net

For the related intramolecular amide hydrolysis of N-methylmaleamic acid, calculations show that solvent effects have a significant influence on the reaction barrier. researchgate.net The inclusion of solvent effects in theoretical models is therefore critical for obtaining results that are comparable to experimental observations in solution. researchgate.net

Studies on the ion association of N-(2-Fluorophenyl)maleamic acid in various solvents like methanol, ethanol, and acetone (B3395972) have determined thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). rdd.edu.iq The results indicate that the ion association process is spontaneous (negative ΔG), endothermic (positive ΔH), and leads to an increase in disorder (positive ΔS). rdd.edu.iq The nature of the solvent, including its polarity and ability to form hydrogen bonds, plays a crucial role in these thermodynamic values. rdd.edu.iq

Intramolecular amide hydrolysis in N-substituted maleamic acids serves as a model for understanding peptide bond cleavage. researchgate.netresearchgate.net Computational studies on N-methylmaleamic acid have been revisited using density functional theory to investigate the reaction mechanism. researchgate.net

These studies indicate that the hydrolysis proceeds preferentially through a concerted pathway rather than a stepwise one. researchgate.net In the concerted mechanism, the formation of the C-O bond and the departure of the amine occur simultaneously. researchgate.net This process is facilitated by an intramolecular proton transfer from the carboxylic acid group to the nitrogen atom of the leaving amine group. researchgate.net

Substituents on the maleamic acid backbone can have a notable effect on the reaction rate. For example, a methyl group at the 2-position of N-methylmaleamic acid was found to decrease the hydrolysis rate, while an additional methyl group at the 3-position led to a significant rate increase. researchgate.net While substituents have a considerable effect on the gas-phase reaction barriers, their impact on the barriers in solution is generally smaller. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques, including conformational analysis and molecular docking, are employed to predict the three-dimensional structure of molecules and their potential interactions with biological macromolecules.

The three-dimensional conformation of N-(4-Ethoxyphenyl)maleamic acid is crucial for its chemical reactivity and biological activity. X-ray crystallography studies on the closely related N-(4-methoxyphenyl)maleamic acid provide valuable insights into its solid-state conformation. nih.gov

In the crystal structure of N-(4-methoxyphenyl)maleamic acid, the molecule is nearly planar. nih.gov The conformation of the N-H and C=O bonds in the amide group is anti to each other. nih.gov A significant feature is an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and one of the oxygen atoms of the amide group, which stabilizes the molecular structure. nih.gov The dihedral angle between the phenyl ring and the plane of the maleamic acid moiety is relatively small, indicating a high degree of planarity. nih.gov For N-(4-methoxyphenyl)maleamic acid, two unique molecules are present in the asymmetric unit, with dihedral angles of 3.43 (5)° and 5.79 (3)° respectively. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comscienceopen.com

While specific docking studies for this compound were not found, studies on structurally related compounds illustrate the approach. For instance, docking studies on various aza compounds, pyrazole (B372694) derivatives, and other heterocyclic compounds have been performed to evaluate their binding affinity to various biological targets, such as enzymes and DNA. nih.govresearchgate.netresearchgate.net

In a typical molecular docking study, the ligand is placed in the binding site of the target protein, and its conformational flexibility is explored to find the binding mode with the lowest energy. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. mdpi.comresearchgate.net For example, docking studies of certain bioactive compounds have identified interactions with the heme group in some proteins or specific amino acid residues like leucine (B10760876) and methionine. mdpi.comresearchgate.net

Table 2: Example Docking Scores of Bioactive Compounds with Target Proteins

| Compound Class | Target Protein | Docking Score Range | Reference |

|---|---|---|---|

| Aza Compounds | Heme-binding protein | -5.2 to -8.0 | nih.gov |

| Pyrazole Derivatives | TMPK | Not specified, but firm binding reported | researchgate.net |

| Thioxothiazolidine Derivatives | E. coli MurB | Binding scores consistent with biological activity | mdpi.com |

| Organotin(IV) Carboxylates | DNA | 03.6005 (intercalation) | scienceopen.com |

This table provides examples of docking scores and findings from studies on various classes of compounds, illustrating how molecular docking is used to assess potential interactions with biological targets. Note that the scoring scales and software used may vary between studies.

Structure-Activity Relationship (SAR) Investigations based on Electronic Effects

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule influences its biological activity. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), provide significant insights into the electronic effects that govern its reactivity and potential interactions with biological targets.

The electronic properties of N-arylmaleamic acids are significantly influenced by the nature of the substituent on the phenyl ring. The ethoxy group (-OCH2CH3) at the para-position of the phenyl ring in this compound plays a crucial role in modulating the electron distribution across the entire molecule. As an electron-donating group, the ethoxy substituent increases the electron density of the aromatic ring. This, in turn, affects the electronic characteristics of the adjacent amide linkage and the maleamic acid backbone.

Computational studies on related N-substituted aniline (B41778) derivatives have shown that electron-donating groups can enhance properties such as the dipole moment and polarizability. nih.gov For this compound, this increased electron density on the phenyl ring can influence the acidity of the carboxylic acid group and the nucleophilicity of the amide nitrogen. The interplay of these electronic factors is critical in the cyclization reactions of maleamic acids to form the corresponding maleimides or isomaleimides, where the electronic nature of the amide nitrogen substituent is a determining factor. nih.gov

The electronic effects can be quantified through the calculation of various molecular descriptors using DFT. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the electron-donating ethoxy group is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and thus higher reactivity compared to unsubstituted or electron-withdrawn analogues.

Furthermore, the distribution of atomic charges, often analyzed through methods like Natural Bond Orbital (NBO) analysis, can reveal how the electronic effects of the ethoxy group are propagated through the molecule. This can highlight specific atoms that are more susceptible to electrophilic or nucleophilic attack, providing a basis for understanding potential binding interactions with biological macromolecules. Studies on similar molecules have demonstrated that para-substituents on an aryl ring can lead to noticeable changes in the NBO charges of atoms within a heterocyclic ring system. nih.gov

The following table presents a conceptual summary of the expected electronic effects of the para-ethoxy substituent on key properties of this compound, based on general principles observed in related computational studies.

| Molecular Property | Expected Effect of para-Ethoxy Group | Rationale |

| Electron Density on Phenyl Ring | Increased | The ethoxy group is an electron-donating group. |

| HOMO Energy | Increased (less negative) | Enhanced electron-donating capacity of the molecule. |

| LUMO Energy | Minor change expected | Less influenced by the substituent compared to HOMO. |

| HOMO-LUMO Gap | Decreased | Potentially leads to higher chemical reactivity. |

| Dipole Moment | Increased | Due to the asymmetry introduced by the polar ethoxy group. |

| Acidity of Carboxylic Acid | Decreased | Electron donation destabilizes the carboxylate anion. |

These theoretical insights into the electronic effects are vital for designing and synthesizing new analogues of this compound with tailored activities, by systematically modifying the substituents on the phenyl ring to achieve desired electronic properties.

Simulation of Spectroscopic Data

Computational chemistry offers powerful tools for the simulation of various spectroscopic data, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These simulations are invaluable for confirming the molecular structure, interpreting experimental spectra, and understanding the relationship between structure and spectral features. For this compound, DFT calculations are the primary method used for such simulations.

Simulated FTIR Spectroscopy:

Vibrational spectroscopy, particularly FTIR, is highly sensitive to the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other approximations in the theoretical model. nih.gov

For this compound, the simulated FTIR spectrum would be expected to show characteristic peaks for the various functional groups. A hypothetical table of calculated and experimental vibrational frequencies for a related compound, N-allyl maleamic acid, is presented below to illustrate the typical assignments. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3400-3500 | Broad band ~3300-3500 |

| N-H stretch (amide) | ~3300-3400 | ~3200-3300 |

| C-H stretch (aromatic) | ~3000-3100 | ~3050 |

| C-H stretch (aliphatic) | ~2850-3000 | ~2900-2980 |

| C=O stretch (amide I) | ~1680-1700 | ~1660 |

| C=O stretch (carboxylic acid) | ~1700-1720 | ~1710 |

| N-H bend (amide II) | ~1550-1580 | ~1550 |

| C=C stretch | ~1630-1650 | ~1640 |

| C-O stretch (ether) | ~1240-1260 | ~1250 |

Note: The calculated frequencies are approximate and would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). The experimental values are typical ranges for these functional groups.

Simulated NMR Spectroscopy:

NMR spectroscopy is a cornerstone of structural elucidation for organic molecules. The gauge-independent atomic orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these calculations allows for the confident assignment of experimental NMR signals and can even be used to distinguish between different possible isomers or conformers of a molecule. nih.gov

For this compound, the simulated ¹H NMR spectrum would predict the chemical shifts for the aromatic protons, the vinyl protons of the maleamic acid moiety, the methylene (B1212753) and methyl protons of the ethoxy group, and the amide and carboxylic acid protons. Similarly, the ¹³C NMR simulation would provide the chemical shifts for all unique carbon atoms in the molecule.

Simulated UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The simulated UV-Vis spectrum of this compound would reveal the electronic transitions responsible for its absorption of light. The electron-donating ethoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted N-phenylmaleamic acid, due to the destabilization of the HOMO and a smaller HOMO-LUMO gap.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic contributions focusing exclusively on N-(4-Ethoxyphenyl)maleamic acid are limited. However, significant insights can be drawn from the comprehensive studies of its close analogue, N-(4-Methoxyphenyl)maleamic acid, and other related N-substituted maleamic acids. The primary academic contributions in this area revolve around the synthesis, characterization, and structural analysis of these compounds.

The synthesis of N-aryl maleamic acids is typically a straightforward and well-established process. It generally involves the reaction of an appropriate aniline (B41778) derivative with maleic anhydride (B1165640). In the case of this compound, this would involve the reaction of 4-ethoxyaniline with maleic anhydride. This reaction is an amidation process where the amino group of the aniline attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form the maleamic acid.

The characterization of these compounds relies on standard analytical techniques. For instance, the structural elucidation of N-(4-Methoxyphenyl)maleamic acid was achieved through infrared (IR) spectroscopy and single-crystal X-ray diffraction. nih.gov It is expected that this compound would exhibit similar characteristic IR absorption bands corresponding to the N-H, C=O (amide and carboxylic acid), and C-O-C (ether) functional groups.

The crystal structure of N-(4-Methoxyphenyl)maleamic acid has been determined, revealing a nearly planar molecular conformation. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds, forming zigzag chains. nih.gov Given the structural similarity, it is highly probable that this compound would adopt a comparable crystal structure, with the ethoxy group influencing the packing arrangement and intermolecular interactions.

Furthermore, research on related compounds such as N-(4-Nitrophenyl) maleimide (B117702) and N-(4-Acetylphenyl)maleamic acid highlights the potential of these molecules as monomers in polymerization reactions. ijert.orgresearchgate.net The maleamic acid moiety can be dehydrated to form the corresponding maleimide, which is a reactive monomer for producing thermally stable polymers. ijert.org

Identification of Knowledge Gaps

Despite the foundational understanding derived from analogous compounds, there are significant knowledge gaps specifically concerning this compound.

Experimental Data: There is a lack of published experimental data on the precise synthesis conditions, spectroscopic properties (NMR, Mass Spectrometry), and crystallographic data for this compound. While predictions can be made based on its methoxy (B1213986) counterpart, empirical validation is crucial.

Physicochemical Properties: Detailed studies on its solubility in various solvents, melting point, and thermal stability are not readily available. These fundamental properties are essential for any potential application.

Biological Activity: The biological profile of this compound remains unexplored. Many amide and carboxylic acid-containing compounds exhibit a range of biological activities, and it is unknown if this particular compound possesses any interesting pharmacological properties.

Reactivity and Polymerization: While the potential for conversion to the corresponding maleimide and subsequent polymerization is high, no studies have been published on the kinetics of this cyclodehydration reaction or the properties of the resulting polymers derived from N-(4-Ethoxyphenyl)maleimide.

Derivatization and Application: The potential of this compound as a building block for the synthesis of more complex molecules or functional materials has not been investigated.

Prospective Avenues for Future Research and Development

The existing knowledge gaps present numerous opportunities for future research that could unveil the unique properties and applications of this compound.

Fundamental Characterization: A crucial first step would be the systematic synthesis and comprehensive characterization of this compound. This would involve optimizing the synthesis protocol and thoroughly analyzing the compound using modern spectroscopic and crystallographic techniques to provide a complete set of reference data.

Polymer Science: A significant area for future development lies in the field of polymer chemistry. Research could focus on:

The efficient cyclodehydration of this compound to N-(4-Ethoxyphenyl)maleimide.

The homopolymerization and copolymerization of the resulting maleimide with various vinyl monomers.

The characterization of the resulting polymers, with a focus on their thermal stability, mechanical properties, and optical clarity. The ethoxy group may impart different solubility and processing characteristics compared to the methoxy analogue.

Materials Science: The planar nature and hydrogen bonding capabilities of this compound suggest its potential use in the development of novel crystalline materials, such as co-crystals and metal-organic frameworks. The ethoxy group could be systematically varied to tune the solid-state architecture and properties of these materials.

Medicinal Chemistry: A preliminary screening of the biological activity of this compound and its derivatives could be undertaken. Given the diverse biological roles of related structures, this could uncover potential leads for drug discovery.

Comparative Studies: A comparative study of a series of N-(4-alkoxyphenyl)maleamic acids (methoxy, ethoxy, propoxy, etc.) would provide valuable insights into the structure-property relationships. This would allow for a more rational design of materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Ethoxyphenyl)maleamic acid?

- Methodological Answer : The compound is typically synthesized via anhydride aminolysis , where maleic anhydride reacts with 4-ethoxyaniline under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) or aqueous acidic media to enhance reactivity .

- Temperature : 0–5°C for exothermic control during acylation, followed by gradual warming to room temperature .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect resonances for the ethoxy group (δ 1.35–1.40 ppm, triplet; δ 3.95–4.00 ppm, quartet), maleamic acid protons (δ 6.3–6.5 ppm, doublets for C=C), and aromatic protons (δ 6.8–7.2 ppm). Compare with analogs like N-(4-methoxyphenyl)maleamic acid .

- IR : Key peaks include C=O stretches (1680–1720 cm⁻¹ for amide and carboxylic acid), N–H bend (1550 cm⁻¹), and C–O–C ether vibrations (1250 cm⁻¹) .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer :

- Hydrolysis of maleic anhydride : Avoid excess moisture; use anhydrous solvents and inert atmospheres .

- Incomplete acylation : Optimize stoichiometry (1:1 molar ratio of amine to anhydride) and reaction time (3–6 hours). Excess amine may lead to byproducts like bis-amide derivatives .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure of this compound be systematically analyzed?

- Methodological Answer :

- X-ray diffraction : Refine data using SHELXL ( ) to identify intermolecular interactions. For example, in analogs like N-(4-methylphenylsulfonyl)maleamic acid, hydrogen bonds (N–H···O, O–H···O) form infinite chains, stabilizing the lattice .

- Visualization tools : Use ORTEP-3 ( ) to generate thermal ellipsoid plots and Mercury (CCDC) to map interaction geometries (bond angles, distances) .

Q. What strategies resolve discrepancies in crystallographic refinement (e.g., high R-factors or electron density mismatches)?

- Methodological Answer :

- Data validation : Apply PLATON/ADDSYM () to check for missed symmetry or twinning. For high R-factors, reassess absorption correction (e.g., multi-scan methods for low-symmetry crystals) .

- Hydrogen placement : Constrain H-atoms using riding models or refine freely with high-resolution data (<0.8 Å). Validate with Hirshfeld surface analysis to detect weak interactions .

Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) influence the electronic properties and reactivity of N-aryl maleamic acids?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to compare electron-withdrawing/donating effects. Ethoxy groups increase electron density on the aryl ring, potentially enhancing amide resonance .

- Experimental validation : Measure redox potentials via cyclic voltammetry. For analogs like N-(4-fluorophenyl)maleamic acid, substituents alter HOMO-LUMO gaps by 0.2–0.5 eV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.